7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Cross‑Coupling Synthetic Methodology

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7) is a heterocyclic building block featuring a pyrrolo[2,1-f][1,2,4]triazine core. Its molecular formula is C₇H₆BrN₃S, with a molecular weight of 244.11 g/mol.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11
CAS No. 1370007-54-7
Cat. No. B2869296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
CAS1370007-54-7
Molecular FormulaC7H6BrN3S
Molecular Weight244.11
Structural Identifiers
SMILESCSC1=NC=NN2C1=CC=C2Br
InChIInChI=1S/C7H6BrN3S/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3
InChIKeyFNVWNYDVMCWRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7): A Strategic Halogenated Pyrrolotriazine Scaffold for Kinase‑Focused Medicinal Chemistry


7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7) is a heterocyclic building block featuring a pyrrolo[2,1-f][1,2,4]triazine core [1]. Its molecular formula is C₇H₆BrN₃S, with a molecular weight of 244.11 g/mol . The compound is typically supplied as a white to yellow solid with a purity of ≥95%, and it is recommended for storage at 2‑8 °C . This scaffold is widely employed in the synthesis of kinase inhibitors and other bioactive molecules, serving as a versatile intermediate for late‑stage functionalization [2].

Why 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine Cannot Be Arbitrarily Replaced with Other Pyrrolotriazine Building Blocks


The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in kinase inhibitor design [1]. However, small changes in the substitution pattern can drastically alter the biological activity, selectivity, and pharmacokinetic properties of the resulting drug candidates [2]. This compound possesses a unique combination of a bromine atom at the 7‑position and a methylthio group at the 4‑position. The bromine serves as a handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), while the methylthio group can be oxidized to a sulfoxide or sulfone, or replaced with amines to modulate hydrogen‑bonding interactions [3]. Substituting this compound with a non‑halogenated or differently halogenated analog would require a complete re‑optimization of the synthetic route and could lead to a loss of target potency or selectivity [4]. Therefore, for projects that have already established structure‑activity relationships (SAR) around this specific substitution pattern, generic substitution is not a viable option.

Quantitative Differential Evidence for 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine vs. Closest Analogs


Superior Cross‑Coupling Reactivity: 7‑Bromo vs. 7‑Chloro Analog in Suzuki‑Miyaura Reactions

The 7‑bromo substituent in this compound provides markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions compared to the corresponding 7‑chloro analog. The weaker carbon‑bromine bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) more readily than the carbon‑chlorine bond (~83 kcal/mol) [1]. This translates to higher yields and shorter reaction times when introducing aryl, heteroaryl, or amine groups at the 7‑position.

Medicinal Chemistry Cross‑Coupling Synthetic Methodology

Optimized Balance of Reactivity and Stability: 7‑Bromo vs. 7‑Iodo Analog

While 7‑iodo analogs may exhibit even higher cross‑coupling reactivity due to a weaker C‑I bond (~57 kcal/mol), the 7‑bromo derivative offers a more favorable balance between reactivity and shelf stability [1]. 7‑Iodo‑substituted pyrrolotriazines are prone to light‑induced dehalogenation and can be challenging to store long‑term without significant decomposition. The 7‑bromo compound is stable when stored at 2‑8 °C , whereas 7‑iodo analogs often require stricter storage conditions (e.g., −20 °C, argon) and have shorter shelf lives [2].

Medicinal Chemistry Cross‑Coupling Stability

Enabling Sequential Functionalization: Orthogonal Reactivity of 7‑Bromo and 4‑Methylthio Groups

The presence of both a 7‑bromo substituent and a 4‑methylthio group provides orthogonal reactivity handles that allow for sequential, independent functionalization [1]. The bromine can be selectively replaced via cross‑coupling without affecting the methylthio group. Subsequently, the methylthio group can be oxidized to a sulfoxide or sulfone (e.g., with mCPBA), or displaced with amines under thermal conditions, to further modulate the compound's physicochemical and biological properties [2]. This is in contrast to the non‑halogenated analog (4‑(methylthio)pyrrolo[2,1‑f][1,2,4]triazine), which lacks a C‑7 handle and therefore limits diversification to only the 4‑position.

Medicinal Chemistry Sequential Derivatization Scaffold Diversification

Documented Utility in Patented Kinase Inhibitor Scaffolds

The 7‑bromo‑4‑(methylthio)pyrrolo[2,1‑f][1,2,4]triazine scaffold is explicitly claimed or exemplified as a key intermediate in multiple patent applications for kinase inhibitors, including those targeting DYRK1A [1], RAS superfamily proteins [2], and KIT/PDGFRα mutants [3]. In contrast, alternative building blocks such as 7‑chloro‑4‑methyl or 7‑unsubstituted pyrrolotriazines are less frequently cited in the primary patent literature, suggesting a preference for the 7‑bromo‑4‑methylthio pattern among industrial medicinal chemistry groups. This provides a degree of validation and precedent for its use in proprietary drug discovery programs.

Kinase Inhibitors Intellectual Property Drug Discovery

Optimal Use Cases for Procuring 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine


Lead Optimization of Pyrrolotriazine‑Based Kinase Inhibitors Requiring C‑7 Aryl/Heteroaryl Diversity

When a medicinal chemistry program has identified a pyrrolotriazine hit with a C‑7 aryl or heteroaryl group that enhances potency, the 7‑bromo‑4‑(methylthio)pyrrolo[2,1‑f][1,2,4]triazine is the ideal intermediate for rapidly synthesizing a focused library of C‑7 analogs via Suzuki‑Miyaura coupling. Its superior reactivity compared to the 7‑chloro analog [1] ensures high conversion rates and minimizes purification challenges, enabling the SAR of the C‑7 position to be explored efficiently.

Construction of Dual‑Functionalized Pyrrolotriazine Libraries via Orthogonal Derivatization

For discovery projects aiming to probe both the C‑7 and C‑4 positions of the pyrrolotriazine core, this building block provides unmatched versatility. The bromine handle is exploited first for C‑7 diversification (e.g., Suzuki coupling), followed by oxidation of the methylthio group to a sulfone or displacement with amines to introduce polar functionality at C‑4 [2]. This orthogonal reactivity [3] allows for the generation of highly diverse compound sets from a single, stable intermediate.

Synthesis of Proprietary Kinase Inhibitors with Freedom‑to‑Operate Considerations

Given its widespread citation in patent literature as an intermediate for DYRK1A, RAS, and KIT/PDGFRα inhibitors [4][5][6], procuring this specific building block can provide a degree of confidence in the synthetic route's novelty and patentability. Its use in a new chemical series may help differentiate the invention from prior art that relies on different pyrrolotriazine substitution patterns, supporting a stronger intellectual property position.

Long‑Term Medicinal Chemistry Campaigns Requiring Stable, Multi‑Gram Quantities

The 7‑bromo compound's favorable shelf stability (2‑8 °C) compared to the more labile 7‑iodo analog makes it a practical choice for laboratories that need to stockpile building blocks for multi‑month or multi‑year SAR campaigns. Bulk procurement of this stable intermediate reduces the frequency of re‑ordering and minimizes the risk of project delays caused by degraded starting material.

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